6-Keto-gestodene
CAS No.: 2143949-52-2
Cat. No.: VC18001687
Molecular Formula: C21H24O3
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2143949-52-2 |
|---|---|
| Molecular Formula | C21H24O3 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14-octahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
| Standard InChI | InChI=1S/C21H24O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,8,10-11,14-16,18,24H,3,5-7,9,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1 |
| Standard InChI Key | IUWIMLUFASUSFH-UYNWWRBASA-N |
| Isomeric SMILES | CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1C=C[C@]2(C#C)O |
| Canonical SMILES | CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1C=CC2(C#C)O |
Introduction
6-Keto-gestodene is a compound derived from gestodene, a synthetic progestin used in oral contraceptives. While gestodene itself is well-documented, specific information on 6-Keto-gestodene is limited. This article aims to compile available data and insights into this compound, focusing on its chemical properties, potential applications, and any relevant research findings.
Comparison with Gestodene
Gestodene is known for its high progestogenic potency and is used in oral contraceptives. It has a high affinity for the progesterone receptor and is metabolized in the liver . While 6-Keto-gestodene's metabolic pathway and receptor affinity are not well-documented, it is likely to share some similarities with gestodene due to their structural relationship.
Data on Gestodene for Context
To better understand the potential properties of 6-Keto-gestodene, it is helpful to consider the characteristics of gestodene:
| Property | Description |
|---|---|
| Molecular Formula | C21H26O2 |
| Molecular Weight | 310.43 g/mol |
| Progestogenic Activity | High potency, inhibits ovulation at low doses |
| Androgenic Activity | Relatively high affinity for androgen receptor, but low androgenic effects |
| Glucocorticoid Activity | Weak, about 27% of dexamethasone's activity |
| Metabolism | Primarily in the liver, with a half-life of 12-15 hours |
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